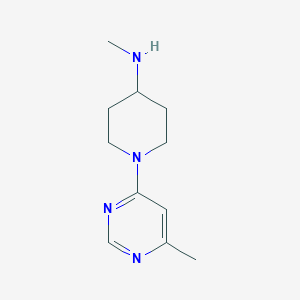

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

Description

Properties

Molecular Formula |

C11H18N4 |

|---|---|

Molecular Weight |

206.29 g/mol |

IUPAC Name |

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine |

InChI |

InChI=1S/C11H18N4/c1-9-7-11(14-8-13-9)15-5-3-10(12-2)4-6-15/h7-8,10,12H,3-6H2,1-2H3 |

InChI Key |

MZBSGQLYDGNUNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCC(CC2)NC |

Origin of Product |

United States |

Preparation Methods

Route via Pyrimidine Derivative Functionalization and Piperidine Formation

One of the prominent approaches involves starting from commercially available pyrimidine derivatives and functionalizing them to introduce the methyl group at the 6-position, followed by coupling with a piperidine moiety.

Preparation of 6-methylpyrimidine-4-amine derivatives:

This can be achieved through nucleophilic substitution or amination reactions on precursors like 4-chloro-6-methylpyrimidine, employing ammonia or primary amines under reflux conditions.Introduction of the N-methyl group on piperidine:

The piperidine ring, typically bearing a free amino group at the 4-position, can be methylated using methylating agents such as methyl iodide (MeI) or dimethyl sulfate (DMSO4) under basic conditions, leading to N-methylation.Coupling of the pyrimidine and piperidine units:

This is often achieved via nucleophilic aromatic substitution (SNAr) reactions, where the amino group at the 4-position of pyrimidine reacts with the nucleophilic nitrogen of the piperidine, facilitated by suitable bases like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Example of a typical reaction scheme:

4-Chloro-6-methylpyrimidine + Piperidine → 4-(Piperidin-4-yl)-6-methylpyrimidine

N-methylation of piperidine → N-methylpiperidine

Coupling reaction → N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

One-Pot Curtius Rearrangement and Carbamate Formation

According to patent WO2021074138A1, an efficient one-pot synthesis involves the Curtius rearrangement of suitable acyl azides derived from methyl 3-amino-4-methylbenzoate. This method, although more complex, allows for the formation of carbamate intermediates that can be hydrolyzed to yield the desired amine.

- Conversion of methyl 3-amino-4-methylbenzoate to an acyl azide.

- Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene or t-butanol.

- Deprotection and hydrolysis steps to obtain the free amine.

- Subsequent functionalization with pyrimidine derivatives and piperidine ring formation.

This approach emphasizes yield improvement and product purity, with yields around 60% for the amine.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF, or Toluene | Polar aprotic solvents favor SNAr and coupling reactions |

| Temperature | 80–120°C | Elevated temperatures facilitate nucleophilic aromatic substitution |

| Reagents | Methyl iodide (MeI), K2CO3, Pd catalysts | For methylation and coupling steps |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Data Tables and Yields

| Step | Reaction Type | Reagents | Yield (%) | Remarks |

|---|---|---|---|---|

| Pyrimidine amination | Nucleophilic substitution | 4-Chloro-6-methylpyrimidine + NH3 | 70–85 | Efficient with excess ammonia |

| N-methylation of piperidine | Alkylation | Piperidine + MeI | 75–90 | Conducted in acetonitrile with K2CO3 |

| Coupling of pyrimidine and piperidine | SNAr reaction | Pyrimidine derivative + N-methylpiperidine | 60–80 | Elevated temperature improves yield |

Advanced Synthetic Strategies

Organometallic Catalysis

Some literature suggests employing palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to couple pyrimidine derivatives with N-methylpiperidine precursors, enabling regioselective formation of the target compound with high stereocontrol.

Summary of Key Findings

| Aspect | Details | References |

|---|---|---|

| Starting materials | 4-Chloro-6-methylpyrimidine, piperidine | Patent WO2021074138A1 |

| Main reactions | Nucleophilic aromatic substitution, methylation, coupling | Literature review, patent data |

| Typical yields | 60–90% depending on step | Patent and academic sources |

| Reaction conditions | Elevated temperature (80–120°C), polar aprotic solvents | Literature and patent protocols |

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyrimidine-Based Piperidine Derivatives

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine (CAS 1904394-95-1)

- Structure: Contains a pyrimidine core with an allyl group and 4-aminopiperidin-1-yl substituent.

- Applications : Used as a building block in pharmaceutical research, leveraging its pyrimidine scaffold for drug candidate synthesis .

6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

- Structure : Features a nitro and chloro-substituted pyrimidine ring with a phenyl group.

- Properties: Electron-withdrawing substituents (NO₂, Cl) increase reactivity, contrasting with the electron-donating methyl group in the target compound .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Piperidine linked to a methylpyrimidine at the 6-position.

Table 1: Pyrimidine-Based Analogues

| Compound Name | Substituents on Pyrimidine | Piperidine Substituents | Key Features |

|---|---|---|---|

| Target Compound | 6-Methyl | N-Methyl | Simple methyl substitution |

| N-Allyl-6-(4-aminopiperidin-1-yl) | 6-(4-Aminopiperidin-1-yl) | Allyl | Versatile for drug synthesis |

| 6-Chloro-N-methyl-5-nitro | 6-Cl, 5-NO₂ | N-Methyl, N-Phenyl | High reactivity |

Heterocyclic Piperidine Derivatives Beyond Pyrimidine

RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)

- Structure : Piperidine linked to a phenethyl group with an n-octyl chain.

- Activity : Selective sphingosine kinase 1 (SphK1) inhibitor (IC₅₀ = 3.6 µM) .

- Comparison : The hydrophobic octylphenyl chain enhances membrane permeability, whereas the target’s pyrimidine ring may favor π-π interactions.

N-Methyl-1-(2-(pyridin-4-yl)ethyl)piperidin-4-amine (CID 47002838)

- Structure : Pyridine connected via an ethyl linker to piperidine.

- Properties : The pyridine’s basic nitrogen and ethyl spacer alter bioavailability compared to the target’s direct pyrimidine attachment .

N-Methyl-N-(1-(quinazolin-4-yl)piperidin-4-yl)acrylamide

Table 2: Heterocyclic Analogues

| Compound Name | Heterocycle | Functional Groups | Biological Activity |

|---|---|---|---|

| Target Compound | Pyrimidine | Methyl | Unknown |

| RB-005 | Benzene | Octylphenethyl | SphK1 inhibition (IC₅₀ 3.6 µM) |

| CID 47002838 | Pyridine | Ethyl linker | Structural diversity |

| Quinazoline derivative | Quinazoline | Acrylamide | Intermediate for drug design |

Substituent-Driven Activity Variations

- Electron-Donating vs.

- Bulkiness : Bulky substituents (e.g., RB-005’s octylphenethyl) enhance selectivity for hydrophobic binding pockets, whereas smaller groups (e.g., methyl) improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.